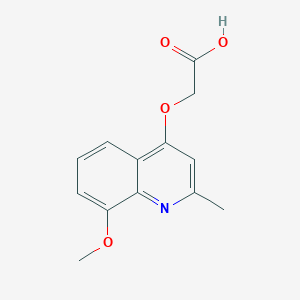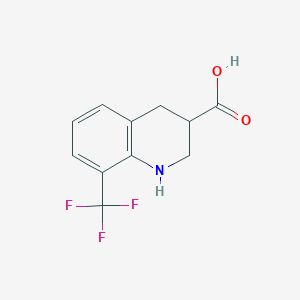
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a trifluoromethyl group, which is known for its unique properties, such as high electronegativity and lipophilicity. These properties make the compound valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific conditions, such as:
Oxidation: Acidic or basic conditions, elevated temperatures.
Reduction: Anhydrous conditions, low temperatures.
Substitution: Inert atmosphere, specific solvents like tetrahydrofuran or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid include:
Trifluoromethylquinoline derivatives: These compounds share the trifluoromethyl group and quinoline structure.
Fluorinated quinolines: These compounds contain fluorine atoms and exhibit similar chemical properties
Uniqueness
What sets this compound apart is its specific combination of the trifluoromethyl group and the tetrahydroquinoline structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-3,7,15H,4-5H2,(H,16,17) |
InChI Key |
SXRAEMOCUFNRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)

![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)

![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)
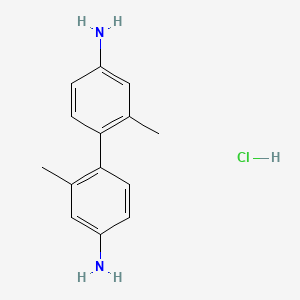
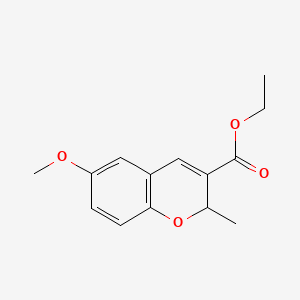
![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)
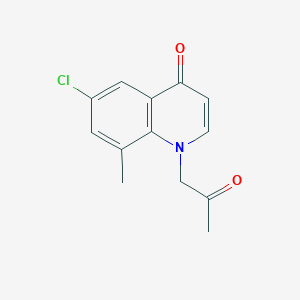
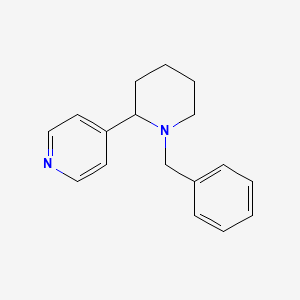
![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)


